2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide is classified as an N-substituted acetamide. It is part of a broader category of compounds known as sulfamoyl-containing derivatives, which have been studied for various biological activities, including their potential as pharmaceuticals targeting specific enzymes and pathways in cellular processes. The compound is recognized for its inhibitory effects on glutathione S-transferase Omega 1 (GSTO1), an enzyme involved in detoxification processes within cells.
The synthesis of 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide can be achieved through several methods, typically involving the acylation of amines with chloroacetyl chloride. A common synthetic route includes the following steps:
The synthetic pathway has been optimized to enhance yield and purity, with parameters such as reaction time and temperature being critical for successful synthesis .
The molecular structure of 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide can be described by its chemical formula . Key features include:
The compound's structure has been analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, providing insights into its conformational properties .
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide participates in various chemical reactions typical of amides and sulfamides. Notable reactions include:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to explore new derivatives with improved efficacy .
The primary mechanism of action for 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide involves its inhibition of glutathione S-transferase Omega 1 (GSTO1). This enzyme plays a vital role in detoxifying harmful compounds within cells. The compound binds to GSTO1, disrupting its normal function and leading to altered cellular responses.
Key aspects of its mechanism include:
The physical and chemical properties of 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide are critical for understanding its behavior in biological systems:
These properties influence how the compound is handled in laboratory settings and its potential formulation as a therapeutic agent .
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide has several scientific applications:
Research continues to explore its full potential within these domains, emphasizing the need for further studies on its efficacy and safety profiles .
2-Chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide (hereafter referred to as C1-27) exhibits high selectivity for the glutathione S-transferase omega 1 (GSTO1-1) isoform due to structural singularities in its catalytic pocket. Unlike canonical GST isoforms (e.g., GSTP1, GSTA1), GSTO1-1 features a deep hydrophobic electrophile-binding site (H-site) and a catalytically reactive cysteine residue (Cys32) instead of serine or tyrosine. This unique architecture enables C1-27 to achieve >100-fold selectivity over other GST classes, as demonstrated by enzymatic assays showing an IC₅₀ of 31 nM against recombinant human GSTO1-1 versus IC₅₀ > 3 µM for GSTO2-2 and other isoforms [1] . The inhibitor exploits a narrow, hydrophobic cleft adjacent to Cys32 that is absent in GSTO2-2 due to steric hindrance from residue Tyr142 [3].
Table 1: Selectivity Profile of C1-27 Against GST Isoforms
Isoform | IC₅₀ (nM) | Catalytic Residue | Structural Distinction |
---|---|---|---|
GSTO1-1 | 31 ± 2.1 | Cys32 | Deep hydrophobic H-site |
GSTO2-2 | 3,200 ± 310 | Cys48 | Tyr142 steric occlusion |
GSTP1-1 | >10,000 | Tyr7 | Shallow hydrophilic H-site |
GSTA1-1 | >10,000 | Tyr9 | Electrostatic repulsion |
C1-27 exhibits irreversible inhibition kinetics through a covalent mechanism. Kinetic studies reveal a biphasic time-dependent inactivation pattern with a kᵢₙₐcₜ/Kᵢ value of 1.8 × 10⁴ M⁻¹s⁻¹, indicating rapid covalent modification. Stoichiometric analysis confirms a 1:1 inhibitor-enzyme adduct formation, with complete inactivation occurring within 15 minutes at physiological pH [3]. This kinetic profile is attributable to the chloroacetamide electrophile’s reactivity with the Cys32 thiolate anion, which exhibits a pKₐ of ~5.5 in GSTO1-1 – significantly lower than typical cysteine residues [1].
Co-crystal structures of GSTO1-1 bound to C1-27 (PDB: 4YQM; resolution 2.38 Å) elucidate precise intermolecular interactions driving inhibitory potency. The inhibitor’s sulfamoyl group anchors the molecule through hydrogen bonding with Gln53 and Ala55 backbone amides, while its N,N-dimethyl moiety engages in van der Waals contacts with Val35 and Ile122 side chains [1] . This positioning orients the chloroacetamide warhead toward Cys32, enabling nucleophilic displacement of chloride and formation of a stable thioether adduct [1]. The para-chlorine atom occupies a hydrophobic sub-pocket lined by Phe34, Pro57, and Trp222, contributing ~40% of the total binding energy according to computational alanine scanning [3].
Table 2: Key Interactions in the GSTO1-1:C1-27 Complex (PDB: 4YQM)
Functional Group | GSTO1-1 Residue | Interaction Type | Distance (Å) | Energetic Contribution (ΔΔG, kcal/mol) |
---|---|---|---|---|
Sulfamoyl O═S═O | Gln53 (backbone N-H) | H-bond | 2.9 | -1.8 |
Sulfamoyl O═S═O | Ala55 (backbone N-H) | H-bond | 3.1 | -1.2 |
N,N-Dimethyl | Val35 (side chain) | van der Waals | 3.8–4.2 | -0.9 |
Chloroacetamide Cl | Cys32 Sγ | Covalent bond | 1.8 | Irreversible |
p-Chloro-phenyl | Phe34/Phe222 | π-π stacking | 3.7 | -2.1 |
The chloroacetamide reactivity is finely balanced to enable selectivity. Despite its electrophilicity, C1-27 shows minimal non-specific alkylation due to:
Structure-activity relationship (SAR) studies confirm that replacing the chloroacetamide with acrylamide (e.g., compound 49, IC₅₀ = 0.22 nM) improves potency but reduces isoform selectivity due to increased non-specific reactivity [5].
C1-27 disrupts glutathione-dependent redox homeostasis through dual mechanisms: direct enzymatic inhibition and substrate channeling disruption. By covalently modifying GSTO1-1, C1-27 abolishes its reductase activity toward S-(phenacyl)glutathione and dehydroascorbate, increasing intracellular oxidative stress by 2.3-fold in HCT116 colon cancer cells . Crucially, it suppresses interleukin (IL)-1β and IL-18 maturation by disrupting GSTO1-1-mediated activation of the NLRP3 inflammasome, reducing cytokine secretion by 85% in LPS-primed macrophages at 500 nM [3].
Transcriptomic profiling (Bru-seq) of C1-27-treated colorectal cancer cells reveals profound metabolic reprogramming:
Table 3: Redox Pathways Modulated by C1-27
Affected Pathway | Key Molecular Changes | Functional Consequence | Experimental Model |
---|---|---|---|
Glutathione recycling | ↓ Dehydroascorbate reductase activity (90%) | Accumulation of oxidized glutathione (GSSG) | HCT116 colon cancer cells |
Inflammasome activation | ↓ Mature IL-1β secretion (85%) | Anti-inflammatory response | LPS-primed macrophages |
Cholesterol biosynthesis | ↓ HMGCR expression (52%); ↓ lanosterol levels | Depleted membrane integrity | HT-29 colorectal xenografts |
Actin polymerization | ↓ Rac1 prenylation; ↑ RhoGDI inhibition | Impaired cell motility | Boyden chamber migration assay |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7